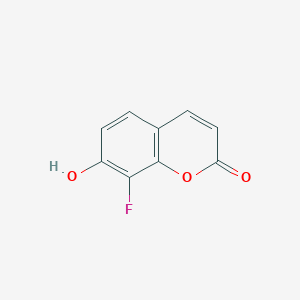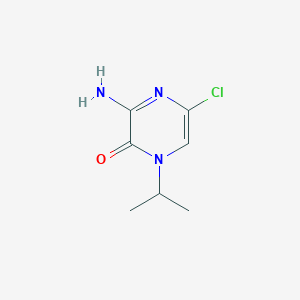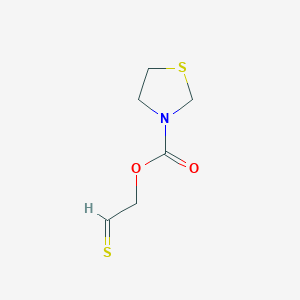![molecular formula C9H5N3S B11908971 [1,2,5]Thiadiazolo[3,4-f]quinoline CAS No. 440-52-8](/img/structure/B11908971.png)
[1,2,5]Thiadiazolo[3,4-f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,5]Thiadiazolo[3,4-f]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by a fused ring system that includes both a thiadiazole and a quinoline moiety. The unique structure of this compound imparts it with a range of chemical and biological properties, making it a valuable target for synthetic and application-oriented research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]Thiadiazolo[3,4-f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiadiazoles with aldehydes and active methylene compounds in the presence of catalysts. For instance, a one-pot synthesis can be achieved using microwave irradiation in acetic acid, which facilitates the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of robust and sustainable catalysts, such as vanadium oxide loaded on fluorapatite, has been reported to enhance the efficiency of the synthesis. This method not only provides excellent yields but also adheres to green chemistry principles by utilizing eco-friendly solvents and conditions .
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,5]Thiadiazolo[3,4-f]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions include a variety of substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
[1,2,5]Thiadiazolo[3,4-f]quinoline has been extensively studied for its applications in various scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: In biological research, this compound derivatives have shown promising antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent against various bacterial and fungal strains.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of [1,2,5]Thiadiazolo[3,4-f]quinoline and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways and disrupting cellular homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,3,4]Thiadiazolo[3,2-a]pyrimidine: This compound shares a similar thiadiazole moiety but differs in the fused ring system, leading to distinct chemical and biological properties.
Benzo[4,5]thiazolo[3,2-a]pyrimidine: Another related compound with a different fused ring structure, which affects its reactivity and applications.
[1,2,5]Thiadiazolo[3,4-g]quinoxaline: This compound has a similar thiadiazole moiety but is fused with a quinoxaline ring, resulting in different electronic and optical properties.
Uniqueness
The uniqueness of [1,2,5]Thiadiazolo[3,4-f]quinoline lies in its specific fused ring system, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various applications, ranging from medicinal chemistry to materials science.
Propriétés
Numéro CAS |
440-52-8 |
|---|---|
Formule moléculaire |
C9H5N3S |
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
[1,2,5]thiadiazolo[3,4-f]quinoline |
InChI |
InChI=1S/C9H5N3S/c1-2-6-7(10-5-1)3-4-8-9(6)12-13-11-8/h1-5H |
Clé InChI |
LVLLAMPLVRIJEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=NSN=C23)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro-](/img/structure/B11908889.png)


![(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11908897.png)
![1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11908900.png)
![4-Methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11908905.png)



![2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11908938.png)



![8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11908945.png)
